Mcl-1 inhibitor 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

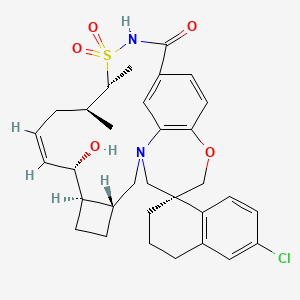

C32H39ClN2O5S |

|---|---|

Molecular Weight |

599.2 g/mol |

IUPAC Name |

(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-hydroxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |

InChI |

InChI=1S/C32H39ClN2O5S/c1-20-5-3-7-29(36)26-11-8-24(26)17-35-18-32(14-4-6-22-15-25(33)10-12-27(22)32)19-40-30-13-9-23(16-28(30)35)31(37)34-41(38,39)21(20)2/h3,7,9-10,12-13,15-16,20-21,24,26,29,36H,4-6,8,11,14,17-19H2,1-2H3,(H,34,37)/b7-3-/t20-,21+,24-,26+,29-,32-/m0/s1 |

InChI Key |

VRSBISSEYLZZBN-DNZFJNTLSA-N |

Isomeric SMILES |

C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)O |

Canonical SMILES |

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Mcl-1 Inhibitor 9

A Targeted Approach to Overcoming Cancer Resistance

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, and it has been implicated in resistance to conventional chemotherapies. Consequently, the development of potent and selective Mcl-1 inhibitors has become a significant focus in oncology drug discovery. This technical guide provides a detailed overview of the discovery, synthesis, and preclinical characterization of Mcl-1 inhibitor 9, a potent and selective small molecule inhibitor of Mcl-1.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

| Biochemical Activity | Value | Assay |

| Mcl-1 Ki | 0.03 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Mcl-1 IC50 | 446 nM | Re-engineered BCR-ABL+ B-ALL cells |

| Cellular Activity | Cell Line | Value (GI50) |

| Multiple Myeloma | NCI-H929 | 120 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was employed to determine the binding affinity (Ki) of this compound to the Mcl-1 protein.

-

Reagents : Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from the Bak protein), and the test compound (this compound).

-

Procedure :

-

A solution of Mcl-1 protein and the fluorescently labeled BH3 peptide is prepared in an appropriate assay buffer.

-

Serial dilutions of this compound are added to the protein-peptide mixture in a microplate format.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of fluorescent peptide bound to the Mcl-1 protein.

-

-

Data Analysis : The decrease in the TR-FRET signal with increasing concentrations of the inhibitor is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Cell Growth Inhibition (GI50) Assay

This assay was used to assess the anti-proliferative activity of this compound in cancer cell lines.

-

Cell Culture : Mcl-1 dependent cancer cell lines (e.g., NCI-H929) are cultured under standard conditions.

-

Procedure :

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

-

Data Analysis : The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the discovery and action of this compound.

Caption: Mcl-1's role in inhibiting apoptosis and its reversal by this compound.

Caption: The workflow for the discovery and optimization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the construction of a tricyclic dihydropyrazinoindolone core. The general synthetic approach is outlined below. While the exact, step-by-step synthesis of this compound is proprietary, the key transformations are based on established chemical reactions.

A plausible synthetic route would involve:

-

Synthesis of the Tricyclic Core : This is often achieved through a Fischer indole synthesis or a related cyclization reaction to form the indole nucleus, followed by the construction of the fused pyrazinone ring.

-

Functionalization of the Core : Key functional groups are introduced onto the tricyclic scaffold. This may involve coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to attach aryl or heteroaryl moieties.

-

Final Modifications : The synthesis is completed by performing any necessary final transformations, such as deprotection or salt formation, to yield the final active compound.

The synthesis of the 1,3,5-trimethylpyrazole series, a related class of Mcl-1 inhibitors, begins with a previously reported mixture of axially chiral diastereomers of the (R)-methyl-dihydropyrazinoindolone core.[1] These diastereomers can be separated by reverse-phase HPLC.[1] The desired diastereomer is then coupled to a bromo- or iodo-indole derivative using either Ullmann or Buchwald cross-coupling conditions.[1]

Structure-Activity Relationship (SAR)

The development of this compound was guided by extensive structure-activity relationship studies. The tricyclic dihydropyrazinoindolone core serves as a rigid scaffold that orients the key pharmacophoric groups for optimal interaction with the BH3 binding groove of Mcl-1.

Caption: Key structural components of this compound influencing its activity.

Key SAR insights include:

-

The indole-2-carboxylic acid moiety is a common feature in this class of inhibitors, providing a key hydrogen bond interaction within the binding pocket.

-

Modifications to the substituents on the tricyclic core have been explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the replacement of a trimethylpyrazole substituent with a dimethylpyrimidine or trimethylpyrimidine was found to maintain similar binding affinity and cell growth inhibition.[2]

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its potent and selective inhibition of Mcl-1 demonstrates the potential to overcome drug resistance and induce apoptosis in Mcl-1-dependent cancers. The discovery and optimization of this compound were driven by a structure-based design approach, informed by detailed biochemical and cellular characterization. Further preclinical and clinical evaluation of this compound and related compounds is warranted to fully assess their therapeutic potential.

References

The Role of Mcl-1 Inhibitor 9 (AMG-176) in Disrupting the Mcl-1/BIM Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma-2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in therapeutic resistance. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic BH3-only proteins, most notably BIM. The disruption of this Mcl-1/BIM complex is a key therapeutic strategy to induce apoptosis in cancer cells. This technical guide provides an in-depth analysis of Mcl-1 inhibitor 9, identified as AMG-176, and its role in antagonizing the Mcl-1/BIM interaction. We will delve into the quantitative binding data, detailed experimental protocols for assessing this interaction, and the underlying signaling pathways.

Introduction to Mcl-1 and its Interaction with BIM

Mcl-1 is an essential regulator of the intrinsic apoptotic pathway.[1] It is localized to the outer mitochondrial membrane where it binds to and sequesters pro-apoptotic effector proteins like BAK and BAX, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[2] The activity of Mcl-1 is tightly regulated by BH3-only proteins, which act as sensors of cellular stress. Among these, BIM is a potent activator of apoptosis that can directly bind to and neutralize Mcl-1, thereby liberating BAX and BAK to initiate cell death.[3] In many cancers, the overexpression of Mcl-1 leads to excessive sequestration of BIM, effectively disabling the apoptotic machinery and promoting cell survival.

This compound (AMG-176): A Potent Disruptor of the Mcl-1/BIM Interaction

This compound, also known as AMG-176, is a highly potent and selective small molecule inhibitor of Mcl-1.[4] Its mechanism of action relies on its ability to bind with high affinity to the BH3-binding groove of Mcl-1, the same site that BIM utilizes for interaction. This competitive binding effectively displaces BIM from Mcl-1, leading to the activation of the apoptotic cascade.[4][5]

Quantitative Analysis of Mcl-1/BIM Interaction Disruption

The potency of AMG-176 in disrupting the Mcl-1/BIM interaction has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Inhibitor | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |

| AMG-176 | TR-FRET | K_i_ | 0.13 | N/A | [6] |

| AMG-176 | TR-FRET | IC_50_ | 0.31 | In the absence of human serum | [7] |

| AMG-176 | TR-FRET | IC_50_ | 2.03 | In the presence of 5% human serum | [7] |

| AMG-176 | Cell Viability | IC_50_ | 11.538 | OPM-2 (Multiple Myeloma) | [7] |

Experimental Protocols for Assessing Mcl-1/BIM Interaction

The characterization of Mcl-1 inhibitors like AMG-176 necessitates robust and quantitative assays to measure their ability to disrupt the Mcl-1/BIM complex. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying protein-protein interactions in a homogeneous format, making it ideal for high-throughput screening.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) conjugated to one binding partner (e.g., anti-His antibody bound to His-tagged Mcl-1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., biotinylated BIM peptide bound to streptavidin-d2). When Mcl-1 and BIM interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

Recombinant His-tagged Mcl-1 protein.

-

Biotinylated BIM BH3 peptide.

-

Terbium-cryptate labeled anti-His antibody (donor).

-

Streptavidin-d2 (acceptor).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Mcl-1 inhibitor (AMG-176) at various concentrations.

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare a master mix of His-tagged Mcl-1 and Terbium-labeled anti-His antibody in assay buffer and incubate for 30 minutes at room temperature.

-

Prepare a master mix of biotinylated BIM peptide and streptavidin-d2 in assay buffer and incubate for 30 minutes at room temperature.

-

Add 5 µL of the Mcl-1/antibody mix to each well of the 384-well plate.

-

Add 5 µL of the inhibitor solution at varying concentrations (or vehicle control) to the wells.

-

Initiate the binding reaction by adding 10 µL of the BIM/streptavidin-d2 mix to each well.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and plot the results against the inhibitor concentration to determine the IC_50_ value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[8]

Principle: When a drug binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the drug and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HCT116) to 80-90% confluency.

-

Treat cells with the Mcl-1 inhibitor (e.g., 5 µM AMG-176) or vehicle (DMSO) for 2-4 hours.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

-

Protein Quantification:

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of the soluble fraction.

-

-

Western Blot Analysis:

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Mcl-1.

-

Incubate with a secondary antibody and detect the protein bands using a suitable imaging system.

-

Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both the treated and untreated samples.

-

Signaling Pathways and Logical Relationships

The disruption of the Mcl-1/BIM interaction by AMG-176 initiates a cascade of events leading to apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.

Mcl-1/BIM Signaling Pathway in Apoptosis

Caption: The Mcl-1/BIM signaling pathway in the regulation of apoptosis.

Mechanism of Action of this compound (AMG-176)

Caption: Mechanism of action of this compound (AMG-176).

Experimental Workflow for TR-FRET Assay

Caption: Experimental workflow for the TR-FRET based Mcl-1/BIM disruption assay.

Conclusion

This compound (AMG-176) is a potent and selective antagonist of the Mcl-1 protein. By binding to the BH3 groove of Mcl-1 with high affinity, it effectively disrupts the sequestration of the pro-apoptotic protein BIM. This disruption liberates BIM to activate the downstream effectors BAX and BAK, ultimately leading to mitochondrial outer membrane permeabilization and apoptotic cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on the characterization of Mcl-1 inhibitors and the elucidation of their mechanism of action in cancer therapy. The continued investigation of compounds like AMG-176 holds significant promise for the treatment of Mcl-1-dependent malignancies.

References

- 1. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Early Development and Screening of Mcl-1 Inhibitor 9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein frequently overexpressed in a multitude of human cancers, contributing to tumorigenesis and resistance to conventional therapies. Its inhibition represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the early development and screening of a potent and selective Mcl-1 inhibitor, designated as Mcl-1 inhibitor 9. This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and discovery workflows.

Data Presentation

The following tables summarize the key quantitative data reported for this compound and its biological effects.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.03 nM | Recombinant Mcl-1 | [1] |

| Inhibitory Concentration (IC50) | 446 nM | Reengineered BCR-ABL+ B-ALL cells | [1] |

| In Vivo Efficacy | 60% Tumor Growth Inhibition | AMO-1 Subcutaneous Xenograft Model |

Note: While this compound is reported to be a selective inhibitor, specific quantitative data (Ki or IC50 values) for its binding to other Bcl-2 family members such as Bcl-2, Bcl-xL, and Bcl-w were not available in the public domain at the time of this writing. Furthermore, detailed pharmacokinetic parameters (Cmax, T1/2, AUC) for this compound have not been publicly disclosed.

Core Concepts: Mechanism of Action

Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. This inhibition of Bak/Bax activation is crucial for preventing the release of cytochrome c and subsequent activation of the caspase cascade, which would otherwise lead to programmed cell death (apoptosis).

This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bax. The released Bak and Bax can then form pores in the mitochondrial membrane, leading to the initiation of the apoptotic cascade and cell death. This targeted mechanism of action makes it a promising candidate for cancers that are dependent on Mcl-1 for survival.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically employed in the screening and characterization of Mcl-1 inhibitors like inhibitor 9.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of the inhibitor to the Mcl-1 protein.

Materials:

-

Recombinant human Mcl-1 protein

-

Biotinylated BIM BH3 peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-His tag antibody (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant Mcl-1 protein (with a His-tag), the biotinylated BIM BH3 peptide, and the serially diluted inhibitor.

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Add the Europium-labeled streptavidin and the APC-labeled anti-His tag antibody to the wells.

-

Incubate for another period (e.g., 60 minutes) in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates displacement of the BIM peptide from Mcl-1 by the inhibitor.

-

The Ki value is determined by fitting the data to a competitive binding model.

Cell Proliferation Assay (NCI-H929 Multiple Myeloma Cell Line)

This assay assesses the ability of the inhibitor to inhibit the growth of Mcl-1-dependent cancer cells.

Materials:

-

NCI-H929 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and other necessary components

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed NCI-H929 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

-

Prepare a serial dilution of this compound in the culture medium.

-

Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model (AMO-1 Multiple Myeloma)

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

AMO-1 multiple myeloma cells

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject AMO-1 cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or oral) and schedule. Administer the vehicle to the control group.

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) as a percentage of the tumor growth in the control group.

Visualizations

The following diagrams illustrate the Mcl-1 signaling pathway and a typical workflow for the discovery and development of a small molecule inhibitor.

Caption: Mcl-1 Signaling Pathway and Mechanism of Inhibition.

Caption: Small Molecule Drug Discovery Workflow.

References

The Tipping Point of Apoptosis: A Technical Guide to Novel Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical and compelling target in oncology.[1][2][3][4] Its overexpression is a key survival mechanism for many cancers, contributing to tumor progression and resistance to a wide array of therapies.[1][2][3][4][5] This guide provides an in-depth technical overview of the pharmacological profiles of novel, potent, and selective Mcl-1 inhibitors that have entered preclinical and clinical development, offering a renewed therapeutic window for difficult-to-treat malignancies.

Mechanism of Action: Restoring the Apoptotic Balance

Mcl-1 sequesters pro-apoptotic proteins such as Bak, Bax, and Bim, preventing them from initiating the intrinsic apoptotic cascade.[1][6] Novel Mcl-1 inhibitors, acting as BH3 mimetics, competitively bind to the BH3-binding groove of Mcl-1 with high affinity.[4][7] This action liberates the pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[6][8][9]

// Relationships Pro_Apoptotic -> Mcl1 [label="Sequestration", dir=back, color="#5F6368"]; Mcl1 -> Pro_Apoptotic [style=invis]; // for layout Mcl1_Inhibitor -> Mcl1 [label="Inhibition", color="#EA4335"]; Pro_Apoptotic -> Mitochondrion [label="Induces Permeabilization", color="#34A853"]; Mitochondrion -> Cytochrome_c [label="Release", color="#34A853"]; Cytochrome_c -> Caspases [label="Activation", color="#EA4335"]; Caspases -> Apoptosis [label="Execution", color="#EA4335"];

{rank=same; Mcl1; Pro_Apoptotic; Mcl1_Inhibitor} {rank=same; Mitochondrion; Cytochrome_c} {rank=same; Caspases; Apoptosis} } Caption: Mcl-1 Signaling and Inhibition Pathway.

Comparative Pharmacological Profiles

A new generation of Mcl-1 inhibitors has demonstrated significant potency and selectivity. The following tables summarize the quantitative data for several leading clinical and preclinical candidates.

Table 1: In Vitro Binding Affinity of Novel Mcl-1 Inhibitors

| Compound | Target | Assay | Binding Affinity (Ki or Kd) | Reference(s) |

| AMG-176 (Tapotoclax) | Mcl-1 | Ki | 0.13 nM | [10][11] |

| AZD5991 | Mcl-1 | SPR (Kd) | 0.17 nM | [12] |

| S63845 | Mcl-1 | Kd | 0.19 nM | [8][9][13] |

| S64315 | Mcl-1 | - | Potent in vivo activity | [4] |

| ABBV-467 | Mcl-1 | - | In clinical trials | [3] |

| PRT1419 | Mcl-1 | - | In clinical trials | [3] |

| GS-9716 | Mcl-1 | - | In clinical trials for TNBC | [3] |

Table 2: In Vitro Cellular Efficacy of Novel Mcl-1 Inhibitors

| Compound | Cell Line(s) | Assay | Efficacy (IC50 / EC50 / GI50) | Reference(s) |

| AMG-176 (Tapotoclax) | Hematologic cancer cell lines | Apoptosis Induction | Nanomolar concentrations | [14] |

| AZD5991 | MOLP-8, MV4;11 | Caspase EC50 (6h) | 33 nM, 24 nM | [15] |

| Multiple Myeloma cell lines | GI50 | 10 nM | [12] | |

| S63845 | H929 (Multiple Myeloma) | Cell Viability | < 100 nM | [4] |

| Various hematological cell lines | IC50 | < 100 nM | [4] |

Table 3: In Vivo Efficacy of Novel Mcl-1 Inhibitors

| Compound | Cancer Model | Dosing | Efficacy | Reference(s) |

| AMG-176 (Tapotoclax) | OPM-2 xenograft | 60 mg/kg daily (oral) | 100% tumor regression | [16] |

| Molm-13 AML (orthotopic) | Twice weekly (oral) | Inhibition of tumor growth | [16] | |

| AZD5991 | MOLP-8 xenograft | 30 mg/kg (single i.v. dose) | 93% Tumor Growth Inhibition | [17] |

| MV4-11 xenograft | 100 mg/kg (single i.v. dose) | Complete Tumor Regression | [17] | |

| S63845 | H929 & AMO1 xenografts | i.v. | Dose-dependent anti-tumor activity | [8] |

| Eμ-Myc mouse lymphomas | 25 mg/kg i.v. for 5 days | Cured 70% of mice |

Key Experimental Protocols

The discovery and characterization of novel Mcl-1 inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of a test compound to Mcl-1 by disrupting the interaction between a labeled Mcl-1 protein and a fluorescently labeled BH3 peptide.

Principle: In the absence of an inhibitor, a terbium-labeled Mcl-1 protein (donor) binds to a dye-labeled BH3 peptide (acceptor), bringing them into close proximity and allowing for FRET to occur upon excitation. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant terbium-labeled Mcl-1 protein

-

Dye-labeled BH3 peptide (e.g., from Bim or Noxa)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Test compounds serially diluted in DMSO

-

384-well microplates

-

Fluorescence plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a master mix of terbium-labeled Mcl-1 and dye-labeled BH3 peptide in assay buffer.

-

Dispense the test compounds at various concentrations into the microplate wells.

-

Add the master mix to each well.

-

Incubate the plate for a specified period (e.g., 2 hours) at room temperature, protected from light.

-

Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between an inhibitor and Mcl-1.

Principle: Mcl-1 protein is immobilized on a sensor chip. When a test compound flows over the surface, binding to Mcl-1 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. The rate of association and dissociation can be measured to determine the Kon, Koff, and ultimately the dissociation constant (Kd).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant Mcl-1 protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test compounds serially diluted in running buffer

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the Mcl-1 protein to the surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Inject a series of concentrations of the test compound over the sensor surface and a reference flow cell.

-

Monitor the change in the SPR signal over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.

Cell Viability and Apoptosis Assays

These assays determine the functional consequence of Mcl-1 inhibition in cancer cell lines.

Cell Viability (e.g., CellTiter-Glo®):

-

Seed Mcl-1-dependent and -independent cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Mcl-1 inhibitor for a specified time (e.g., 72 hours).

-

Add a reagent that measures ATP levels (indicative of cell viability).

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Normalize the data to vehicle-treated controls and calculate the GI50 or IC50.

Apoptosis (e.g., Caspase-Glo® 3/7 Assay):

-

Seed cells in 96-well plates.

-

Treat with the Mcl-1 inhibitor for a shorter duration (e.g., 6-24 hours).

-

Add a luminogenic substrate for activated caspases 3 and 7.

-

Measure the luminescence, which correlates with the level of apoptosis.

-

Calculate the EC50 for caspase activation.

Experimental and Developmental Workflow

The path from identifying a novel Mcl-1 inhibitor to its clinical evaluation involves a structured and rigorous workflow.

// Nodes HTS [label="High-Throughput Screening\n(e.g., TR-FRET, AlphaLISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Validation [label="Hit Validation\n(SPR, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Characterization\n(Cell Viability, Apoptosis Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; PK_PD [label="Pharmacokinetics &\nPharmacodynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicology Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_Validation; Hit_Validation -> Lead_Opt; Lead_Opt -> In_Vitro; In_Vitro -> PK_PD; PK_PD -> In_Vivo; In_Vivo -> Tox; Tox -> Clinical; } Caption: Mcl-1 Inhibitor Discovery and Development Workflow.

Challenges and Future Directions

Despite the promise of Mcl-1 inhibitors, challenges remain. On-target toxicities, particularly cardiotoxicity, have been a concern in the clinical development of some candidates.[2][18] Furthermore, both intrinsic and acquired resistance mechanisms, such as the upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL, can limit their efficacy.[3][5][19]

Future strategies will likely focus on:

-

Combination Therapies: Combining Mcl-1 inhibitors with other targeted agents, such as Bcl-2 inhibitors (e.g., venetoclax), has shown synergistic effects in preclinical models.[1][19][20]

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Mcl-1 inhibition is crucial for clinical success.[3]

-

Optimizing Dosing Schedules: Intermittent dosing strategies may help mitigate on-target toxicities while maintaining anti-tumor efficacy.[16]

The development of potent and selective Mcl-1 inhibitors represents a significant advancement in targeted cancer therapy. Continued research into their pharmacological profiles, mechanisms of resistance, and optimal clinical application will be key to realizing their full therapeutic potential.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. probiologists.com [probiologists.com]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. AZD5991 (AZD-5991) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. AZD5991 [openinnovation.astrazeneca.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 19. ashpublications.org [ashpublications.org]

- 20. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Mcl-1 Inhibitor 9 in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mcl-1 inhibitor 9, a potent and selective antagonist of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), for in vitro studies in human cancer cell lines. This document includes a summary of its known activity, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression, resistance to conventional chemotherapies, and poor prognosis. Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.

This compound is a small molecule inhibitor belonging to the tricyclic dihydropyrazinoindolone series. It has been shown to bind to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic partners and thereby inducing apoptosis in Mcl-1-dependent cancer cells.[1][2]

Data Presentation

The following table summarizes the reported in vitro activity of this compound and a closely related analog from the same chemical series in various human cancer cell lines. This data highlights the inhibitor's potency and selectivity for Mcl-1-dependent cancers.

| Compound | Cell Line | Cancer Type | Assay Type | Value (nM) | Reference |

| This compound | NCI-H929 | Multiple Myeloma | GI50 | 120 | Lee T, et al. J Med Chem. 2019[1][2] |

| This compound | B-ALL | B-cell Acute Lymphoblastic Leukemia (engineered) | IC50 | 446 | MedChemExpress Datasheet[3] |

| Compound 26 | A427 | Non-Small Cell Lung Cancer | GI50 | 90 | Lee T, et al. J Med Chem. 2019[2] |

Note: A more comprehensive profile of the cellular activity of this compound can be found in the primary publication by Lee T, et al., J Med Chem. 2019.

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the BH3-binding groove of the Mcl-1 protein. This competitive inhibition prevents Mcl-1 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. The released Bak and Bax can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in the execution of apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in human cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

The luminescence signal is proportional to the amount of caspase activity.

Western Blot Analysis

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating this compound in human cancer cell lines.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Mcl-1 Inhibitor AZD5991 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Mcl-1 inhibitor AZD5991 (formerly known as Mcl-1 inhibitor 9) in various xenograft models. The information is compiled from preclinical studies to guide the design and execution of similar research.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Its overexpression is a key factor in the survival of various cancer cells and is associated with resistance to anti-cancer therapies.[1][2][3][4] AZD5991 is a potent and highly selective macrocyclic inhibitor of Mcl-1.[1][2][5] It acts as a BH3 mimetic, binding directly to Mcl-1 with sub-nanomolar affinity, thereby preventing its interaction with pro-apoptotic proteins and inducing the mitochondrial pathway of apoptosis.[1][3][5][6][7] Preclinical studies have demonstrated significant anti-tumor activity of AZD5991 in various hematological and solid tumor xenograft models, both as a monotherapy and in combination with other agents.[1][3][6][7]

Data Summary

The following tables summarize the quantitative data from key preclinical xenograft studies involving AZD5991.

Table 1: Monotherapy Efficacy of AZD5991 in Hematological Malignancy Xenograft Models

| Xenograft Model | Cell Line | Dosing Schedule | Route of Administration | Observed Efficacy | Reference |

| Multiple Myeloma | MOLP-8 | 10-100 mg/kg, single dose | Intravenous (IV) | Complete tumor regression | [7] |

| Acute Myeloid Leukemia (AML) | MV-4-11 | 75 mg/kg, once daily for 21 days | Intraperitoneal (IP) | Near elimination of tumor cells in blood, bone marrow, and spleen | [8] |

| Multiple Myeloma | NCI-H929 | 60 or 80 mg/kg, single dose | Intravenous (IV) | Initial tumor regression | [8] |

| Multiple Myeloma | AMO-1 | 100 mg/kg, once daily for 14 days | Intraperitoneal (IP) | 60% tumor growth inhibition | [8] |

Table 2: Combination Therapy Efficacy of AZD5991 in Xenograft Models

| Xenograft Model | Combination Agent | Dosing Schedule | Route of Administration | Observed Efficacy | Reference |

| Multiple Myeloma (NCI-H929) | Bortezomib | Not specified | Not specified | Enhanced efficacy and tumor regressions compared to monotherapy | [5][6][9] |

| Acute Myeloid Leukemia (AML) | Venetoclax | Not specified | Not specified | Enhanced antitumor activity and complete tumor regression | [1][3][5][6][7][9][10] |

Table 3: Monotherapy Efficacy of AZD5991 in a Solid Tumor Xenograft Model

| Xenograft Model | Cell Line | Dosing Schedule | Route of Administration | Observed Efficacy | Reference |

| Triple-Negative Inflammatory Breast Cancer | SUM-149 (orthotopic) | 15 and 30 mg/kg, once weekly for 4 weeks | Intravenous (IV) | Significant tumor regression at 30 mg/kg | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AZD5991 and a general workflow for in vivo xenograft studies.

References

- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research.monash.edu [research.monash.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Mcl-1 Inhibitor 9 for Inducing Apoptosis in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mcl-1 inhibitor 9, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). The following sections detail the inhibitor's mechanism of action, its efficacy in preclinical models of hematological malignancies, and detailed protocols for its evaluation.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a key regulator of the intrinsic apoptosis pathway and its overexpression is a common feature in many hematological malignancies, contributing to tumor survival and resistance to therapy.[1][2] this compound is a member of the tricyclic dihydropyrazinoindolone series of Mcl-1 inhibitors.[1][3] It binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like BIM and BAK.[4] This leads to the activation of the apoptotic cascade, making it a promising therapeutic agent for Mcl-1-dependent cancers.[2]

Mechanism of Action

This compound competitively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic effector proteins BAK and BAX.[4] The release of BAK and BAX leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[5][6] This, in turn, triggers the release of cytochrome c into the cytosol, which activates a caspase cascade, ultimately leading to programmed cell death (apoptosis).[7]

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound in various hematological cancer models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | - | < 200 pM | [1][3] |

| Growth Inhibition (GI50) | NCI-H929 (Multiple Myeloma) | 120 nM | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| AMO-1 Subcutaneous Xenograft | 100 mg/kg, IP, QDx14 | 60% Tumor Growth Inhibition | [1] |

| MV-4-11 Disseminated Leukemia | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden | [1] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]

- 7. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]

Application of Mcl-1 Inhibitor 9 in Solid Tumor Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a variety of solid tumors and is frequently associated with resistance to conventional cancer therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptosis pathway. Consequently, the development of small molecule inhibitors targeting Mcl-1 has emerged as a promising therapeutic strategy to induce cancer cell death and overcome drug resistance.

Mcl-1 inhibitor 9 is a potent and selective small molecule inhibitor of Mcl-1. It binds to the BH3-binding groove of Mcl-1 with high affinity, disrupting the Mcl-1/pro-apoptotic protein interaction and triggering apoptosis in Mcl-1-dependent cancer cells. These application notes provide an overview of the use of this compound in solid tumor research, including its mechanism of action, in vitro and in vivo activity, and detailed protocols for its experimental application.

Mechanism of Action

This compound functions as a BH3 mimetic. By occupying the BH3-binding pocket of Mcl-1, it displaces pro-apoptotic proteins, leading to their activation. This initiates a cascade of events including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line | Cancer Type | Value | Reference |

| Ki | - | - | < 200 pM | [1] |

| GI50 | NCI-H929 | Multiple Myeloma | 120 nM | [1] |

| GI50 | A427 | Non-Small Cell Lung Cancer | Not explicitly stated for compound 9, but a macrocyclic derivative showed a GI50 of 105 nM.[2] | |

| IC50 | Reengineered BCR-ABL+ B-ALL cells | B-cell Acute Lymphoblastic Leukemia | 446 nM |

In Vivo Activity of this compound

| Model | Cancer Type | Treatment | Outcome | Reference |

| AMO-1 Subcutaneous Xenograft | Multiple Myeloma | 100 mg/kg, IP, QDx14 | 60% Tumor Growth Inhibition |

Note: While AMO-1 is a hematological malignancy model, this data demonstrates the in vivo potential of the inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent solid tumor cell lines.

Materials:

-

This compound

-

Solid tumor cell line of interest (e.g., A427)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[3]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

This compound

-

Solid tumor cell line of interest

-

Complete growth medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 6, 12, or 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[5][6]

-

Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.[6]

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

In Vivo Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous solid tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

This compound

-

Solid tumor cell line of interest (e.g., A427)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles

-

Calipers

-

Vehicle solution for inhibitor administration

Procedure:

-

Culture the chosen solid tumor cells to 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 106 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[8]

-

Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[9]

-

Prepare the dosing solution of this compound in a suitable vehicle.

-

Administer the inhibitor to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 6. ulab360.com [ulab360.com]

- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Subcutaneous xenograft tumor models [bio-protocol.org]

Application Notes and Protocols for Mcl-1 Inhibitor Combination Therapy

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[1][2] Its overexpression is a common feature in a multitude of human cancers, contributing to tumor initiation, maintenance, and resistance to conventional and targeted therapies.[1][3][4] Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug development. This has led to the creation of potent and selective small-molecule Mcl-1 inhibitors, such as S63845 and AMG-176, which are currently undergoing preclinical and clinical evaluation.[5][6]

A promising strategy to enhance the therapeutic efficacy of Mcl-1 inhibitors and overcome potential resistance mechanisms is their combination with other anticancer agents.[3][7] This approach is based on the principle of synthetic lethality, where the simultaneous inhibition of two or more targets is significantly more effective than targeting either one alone. This document provides an overview of the preclinical rationale for combining Mcl-1 inhibitors with other anticancer drugs, summarizes key quantitative data from these studies, and offers detailed protocols for experiments to evaluate such combination therapies.

Mechanism of Action and Rationale for Combination Therapy

Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BIM, BAK, and BAX, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.[2][7] Mcl-1 inhibitors, such as the specific compound referred to as inhibitor 9 (a potent Mcl-1 inhibitor with a Ki of 0.03 nM and an IC50 of 446 nM in reengineered BCR-ABL+ B-ALL cells), bind to the BH3-binding groove of Mcl-1 with high affinity, displacing these pro-apoptotic partners and triggering the apoptotic cascade.[5][8]

However, cancer cells can develop resistance to Mcl-1 inhibition by upregulating other anti-apoptotic Bcl-2 family members, such as Bcl-2 or Bcl-xL.[9][10] This provides a strong rationale for combining Mcl-1 inhibitors with agents that target these alternative survival pathways. For instance, the combination of an Mcl-1 inhibitor with a Bcl-2 inhibitor like venetoclax has shown significant synergistic activity in various hematological malignancies.[9][11] Similarly, combining Mcl-1 inhibitors with conventional chemotherapies (e.g., docetaxel) or targeted therapies (e.g., trastuzumab, lapatinib) has demonstrated synergistic effects in solid tumors like breast cancer.[12]

Data Presentation

Table 1: Synergistic Activity of Mcl-1 Inhibitors in Combination with Other Anticancer Agents

| Cancer Type | Mcl-1 Inhibitor | Combination Agent | Cell Lines / Model | Key Findings | Reference |

| Multiple Myeloma | S63845 | Venetoclax | MM.1S, KMS12-BM | Synergistic induction of apoptosis. | [9] |

| Triple-Negative Breast Cancer | S63845 | Docetaxel | Preclinical models | Synergistic activity observed. | [12] |

| HER2-Amplified Breast Cancer | S63845 | Trastuzumab/Lapatinib | Preclinical models | Synergistic activity observed. | [12] |

| Acute Myeloid Leukemia (AML) | AMG-176 | Venetoclax | AML tumor models and primary patient samples | Synergistic activity at tolerated doses. | [11] |

| Chronic Lymphocytic Leukemia (CLL) | AMG-176 | Venetoclax | Primary CLL cells | Additive or synergistic cell death. | [13] |

Table 2: In Vitro Efficacy of Mcl-1 Inhibitor 9 and Related Compounds

| Compound | Target | Binding Affinity (Ki) | Cellular Activity (IC50) | Cell Line | Reference |

| Mcl1-IN-9 | Mcl-1 | 0.03 nM | 446 nM | Reengineered BCR-ABL+ B-ALL cells | [8] |

| AMG-176 | Mcl-1 | 0.06 nM | Not specified | Hematologic malignancy cell lines | [6] |

| S63845 | Mcl-1 | High affinity (nM range) | Low nanomolar range | Multiple myeloma, leukemia, and lymphoma cells | [5] |

Experimental Protocols

Protocol 1: Assessment of In Vitro Synergy using Cell Viability Assays

Objective: To determine the synergistic, additive, or antagonistic effects of combining an Mcl-1 inhibitor with another anticancer agent on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Mcl-1 inhibitor (e.g., Mcl1-IN-9, S63845, AMG-176)

-

Combination anticancer agent

-

384-well or 96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

-

Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Procedure:

-

Cell Seeding: Seed cells in a 384-well or 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of the Mcl-1 inhibitor and the combination agent in complete culture medium. A common approach is a dose-response matrix, for example, an 8x8 matrix with 7 doses of each drug tested in combination.

-

Drug Treatment: Treat the cells with the single agents and their combinations at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period relevant to the cell line and drugs being tested (typically 48-72 hours).

-

Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.

-

Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Generate isobolograms to visualize the synergistic interactions.

-

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by the Mcl-1 inhibitor combination therapy.

Materials:

-

Cancer cell lines

-

Mcl-1 inhibitor and combination agent

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore if needed)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the Mcl-1 inhibitor, the combination agent, or the combination at predetermined concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the different treatments.

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the Mcl-1 inhibitor combination therapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cell line for xenograft establishment

-

Mcl-1 inhibitor and combination agent formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Xenograft Establishment: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Mcl-1 inhibitor alone, combination agent alone, combination therapy).

-

Drug Administration: Administer the drugs according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Assess the statistical significance of the differences in tumor growth between the treatment groups.

-

Visualizations

Caption: Mcl-1 and Bcl-2 inhibition leads to apoptosis.

Caption: Workflow for assessing drug synergy.

The combination of Mcl-1 inhibitors with other anticancer agents represents a highly promising therapeutic strategy for a wide range of malignancies. The preclinical data strongly support the synergistic potential of these combinations, particularly with Bcl-2 inhibitors and conventional chemotherapies. The protocols outlined in this document provide a framework for the systematic evaluation of such combination therapies, from initial in vitro synergy screening to in vivo efficacy studies. Further research in this area is crucial to identify optimal combination partners, predictive biomarkers, and to ultimately translate these findings into effective clinical treatments for cancer patients.

References

- 1. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Mcl-1 Inhibitor 9

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway.[1][2] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression, poor prognosis, and resistance to conventional cancer therapies.[3][4] Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

Mcl-1 inhibitor 9 is a potent and selective small molecule inhibitor of Mcl-1. By binding to the BH3-binding groove of Mcl-1, it disrupts the interaction between Mcl-1 and pro-apoptotic proteins. This leads to the activation of Bak and Bax, resulting in the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptotic cell death.[1][2]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][6] In healthy cells, phosphatidylserine (PS) is localized to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7][8]

This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using Annexin V and PI staining followed by flow cytometry.

Mcl-1 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Mcl-1 in the regulation of the intrinsic apoptotic pathway and the mechanism of action of Mcl-1 inhibitors.

Caption: Mcl-1 signaling pathway and inhibitor action.

Experimental Workflow

The following diagram outlines the key steps for assessing apoptosis induced by this compound using flow cytometry.

Caption: Flow cytometry apoptosis analysis workflow.

Protocol: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol is designed for the analysis of apoptosis in a suspension cell line (e.g., Jurkat) treated with this compound. For adherent cell lines, an additional trypsinization step is required for cell harvesting.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., Jurkat, human T-cell leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

DMSO (vehicle control)

-

Microcentrifuge tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 10 nM to 10 µM is recommended for initial experiments.

-

Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours).

-

-

Cell Harvesting and Washing:

-

Following treatment, transfer the cells from each well into separate microcentrifuge tubes.

-

Centrifuge the cells at 300 x g for 5 minutes at room temperature.

-

Carefully aspirate the supernatant.

-

Wash the cells twice with cold PBS by resuspending the cell pellet in 1 mL of PBS and centrifuging at 300 x g for 5 minutes.

-

-

Annexin V and Propidium Iodide Staining:

-

Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-